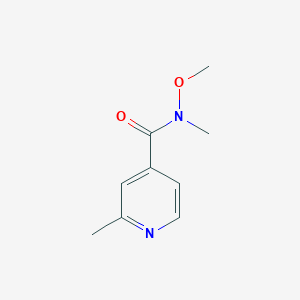

N-Methoxy-N,2-dimethylisonicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N-methoxy-N,2-dimethylpyridine-4-carboxamide |

InChI |

InChI=1S/C9H12N2O2/c1-7-6-8(4-5-10-7)9(12)11(2)13-3/h4-6H,1-3H3 |

InChI Key |

GPTICWZHBPFQMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)N(C)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of N Methoxy N,2 Dimethylisonicotinamide and Analogues

Fundamental Reactivity of the N-Methoxy-N-methyl Amide Moiety

The N-methoxy-N-methyl amide group is a versatile functional group in organic synthesis, primarily utilized for the controlled formation of ketones and aldehydes from carboxylic acid derivatives. libretexts.org Its unique reactivity stems from its ability to form stable intermediates with a variety of reagents, thus avoiding common side reactions like over-addition. science.govresearchgate.net

The cornerstone of Weinreb amide reactivity is its behavior in nucleophilic acyl substitution reactions. youtube.com Unlike more reactive acyl derivatives such as acid chlorides or esters, the reaction does not typically proceed via a simple addition-elimination pathway that would regenerate a highly reactive carbonyl intermediate in the presence of excess nucleophile. Instead, when an organometallic reagent or a metal hydride attacks the carbonyl carbon, the resulting tetrahedral intermediate is stabilized through chelation. mdpi.comresearchgate.net The metal cation (e.g., Li⁺ or Mg²⁺) is coordinated by both the newly formed anionic oxygen of the carbonyl and the oxygen of the N-methoxy group, forming a stable five-membered ring. mdpi.comutwente.nlwisc.edu

This chelated intermediate is remarkably stable at low temperatures and does not readily collapse to eliminate the N-methoxy-N-methylamine group. mdpi.com This stability prevents the "over-addition" that plagues reactions with other acylating agents, where a second equivalent of the nucleophile attacks the newly formed ketone. mdpi.comorganic-chemistry.org The desired ketone or aldehyde product is only liberated upon acidic workup, which protonates and breaks down the stable intermediate. arkat-usa.org This chelation-controlled mechanism is the key to the high yields and clean reactions observed with Weinreb amides. libretexts.org

A primary application of the N-methoxy-N-methyl amide moiety is the synthesis of ketones via reaction with organometallic nucleophiles. Both Grignard (R-MgX) and organolithium (R-Li) reagents add to the amide carbonyl carbon to form the stable chelated intermediate, which upon aqueous workup yields the corresponding ketone in high yields. organic-chemistry.orgorganic-chemistry.org This method is highly reliable and tolerates a wide variety of functional groups on both the amide and the organometallic reagent. mdpi.com The reaction cleanly stops at the ketone stage, even when an excess of the organometallic reagent is used. organic-chemistry.org

The scope of this transformation is broad, accommodating aliphatic, vinyl, aryl, and alkynyl nucleophiles. mdpi.com Research has demonstrated the successful synthesis of a diverse array of ketones from various Weinreb amides and organometallic partners. rsc.org

| Amide Substrate (R-CON(OMe)Me) | Organometallic Reagent | Solvent | Conditions | Product (R-CO-R') | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Methoxy-N-methylstearamide | CH₃MgBr | THF | 0 °C, 1 h | 2-Nonadecanone | 94 | organic-chemistry.org |

| N-Methoxy-N-methylbenzamide | PhLi | THF | 0 °C, 1 h | Benzophenone | 92 | organic-chemistry.org |

| N-Methoxy-N-methyl-2-naphthamide | PhMgBr | THF | 0 °C, 1 h | 2-Naphthyl phenyl ketone | 95 | organic-chemistry.org |

| N-Methoxy-N-methyl-p-toluamide | p-AnisylMgBr | THF | 0 °C, 1 h | 4-Methoxy-4'-methylbenzophenone | 91 | nih.gov |

| N-Methoxy-N-methyl-2-thiophenecarboxamide | PhMgBr | THF | 0 °C to rt | Phenyl(2-thienyl)methanone | 85 | nih.gov |

| 4-Bromo-N-methoxy-N-methyl-benzamide | n-BuLi | Toluene | 0 °C | 1-(4-Bromophenyl)pentan-1-one | 87 | researchgate.net |

| N-Methoxy-N-methylnonanamide | CH₂=CHMgBr | THF | -15 °C, 15 min | Undec-1-en-3-one | 89 | nih.gov |

In addition to forming ketones, Weinreb amides are excellent precursors for the synthesis of aldehydes via reduction. organic-chemistry.org Strong hydride donors like lithium aluminum hydride (LiAlH₄) and milder, more selective reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly employed. sigmaaldrich.comthieme-connect.com The mechanism is analogous to that of organometallic addition; the aluminum atom of the hydride reagent participates in forming a stable, chelated intermediate after the initial hydride transfer. strath.ac.uk This intermediate prevents over-reduction to the primary alcohol, a common outcome when reducing esters or acid chlorides with powerful hydrides. strath.ac.uk The aldehyde is then obtained after a careful aqueous workup.

This method provides a reliable route to aldehydes and has been shown to be chemoselective, capable of reducing the Weinreb amide in the presence of less reactive functional groups like esters under specific conditions. researchgate.netresearchgate.net

| Amide Substrate | Hydride Reagent | Solvent | Conditions | Product (Aldehyde) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Methoxy-N-methylstearamide | LiAlH₄ (excess) | THF | -78 °C, 5 min | Stearaldehyde | 50 | organic-chemistry.org |

| N-Methoxy-N-methyl-p-bromobenzamide | LiAlH₄ (1.5 eq) | THF | 0 °C, 15 min | p-Bromobenzaldehyde | 81 | organic-chemistry.org |

| N-Methoxy-N-methyl-3-phenylpropanamide | DIBAL-H (1.1 eq) | THF | -78 °C, 30 min | 3-Phenylpropanal | 96 | researchgate.net |

| N-Methoxy-N-methyl-4-(methoxycarbonyl)benzamide | DIBAL-H (1.1 eq) | THF | -78 °C, 30 min | Methyl 4-formylbenzoate | 98 | researchgate.net |

| N-Methoxy-N-methyl-2-naphthamide | DIBAL-H (1.2 eq) | Toluene | 0 °C | 2-Naphthaldehyde | 63 | quora.com |

| N-Methoxy-N-methyl-4-cyanobenzamide | ClMg+[H₃BNMe₂]⁻ | THF | 25 °C, 30 min | 4-Cyanobenzaldehyde | 88 | masterorganicchemistry.com |

Pyridine (B92270) Ring Reactivity: Considerations for Electrophilic and Nucleophilic Aromatic Substitution

The pyridine ring in N-Methoxy-N,2-dimethylisonicotinamide is electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to aromatic substitution reactions. The presence of both an electron-donating group (the 2-methyl group) and an electron-withdrawing group (the 4-amide group) further complicates its reactivity profile.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is significantly less reactive towards electrophiles than benzene. chemrxiv.org Under the strongly acidic conditions required for most EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge dramatically deactivates the ring, making substitution extremely difficult. libretexts.org In this compound, the 4-amide group is a strong deactivating, meta-directing group. The 2-methyl group is an activating, ortho-para directing group. rsc.org Both groups direct incoming electrophiles toward the C-3 and C-5 positions. Given the powerful deactivating effect of the protonated ring nitrogen and the amide group, any electrophilic substitution would require exceptionally harsh conditions and would be expected to occur, if at all, at the C-3 or C-5 positions.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it inherently activated for nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, as this allows the negative charge of the intermediate Meisenheimer complex to be stabilized by the electronegative nitrogen atom. chemrxiv.org In this compound, the C-2 and C-4 positions are occupied. A nucleophilic attack would therefore be most favored at the C-6 position. For a substitution reaction to occur, a leaving group would need to be present at this position. Alternatively, a Chichibabin-type reaction involving hydride displacement could potentially occur at C-6 under forcing conditions with a strong nucleophile like an amide anion.

Stability and Potential Chemical Degradation Pathways of the Amide Functionality

The N-methoxy-N-methyl amide is generally considered a stable tertiary amide that does not require special handling or storage procedures. organic-chemistry.org Tertiary amides are known to be the most resistant to hydrolysis among amide subtypes due to steric hindrance and electronic effects. organic-chemistry.org However, under specific and often forcing conditions, several degradation pathways can be initiated.

Hydrolysis: Like all amides, the N-methoxy-N-methyl amide can be hydrolyzed back to the corresponding carboxylic acid (2-methylisonicotinic acid) and N,O-dimethylhydroxylamine. This transformation typically requires vigorous conditions, such as prolonged heating with strong aqueous acid or base, due to the stability of the amide bond. organic-chemistry.org

Reductive N-O Bond Cleavage: A degradation pathway unique to this moiety is the cleavage of the N-O bond. This can be achieved reductively to yield the corresponding N-methylamide. While metal-based reducing agents have been used, recent developments have focused on milder, metal-free conditions. Neutral organic super-electron donors have been shown to efficiently cleave the N-O bond in a variety of Weinreb amides at room temperature. libretexts.orgresearchgate.netresearchgate.net Furthermore, organophotocatalytic methods using visible light have been developed to achieve this transformation under redox-neutral conditions.

Base-Induced Elimination: In the presence of very strong, non-nucleophilic bases, an unusual degradation pathway has been observed. This involves a base-induced E2 elimination, where a proton is abstracted from the N-methyl group, leading to the formation of formaldehyde (B43269) and the corresponding N-methylamide anion. sigmaaldrich.com

Thermal Decomposition: Studies on analogous N,N-dialkoxyamides indicate that thermal decomposition can occur at elevated temperatures (e.g., >150 °C). thieme-connect.com The decomposition of these related compounds proceeds via homolysis of the N-O bond to generate alkoxyamidyl and alkoxyl free radicals, suggesting a potential pathway for the thermal degradation of N-methoxy-N-methyl amides under sufficiently harsh conditions. thieme-connect.com

Applications of N Methoxy N,2 Dimethylisonicotinamide in Advanced Organic Synthesis

Chemoselective Generation of Ketones from Carboxylic Acid Derivatives

The primary application of N-Methoxy-N,2-dimethylisonicotinamide in the scientific literature is its use as a Weinreb amide for the chemoselective synthesis of ketones. Weinreb amides are known for their ability to react with organometallic reagents to form a stable tetrahedral intermediate, which upon acidic workup, collapses to a ketone. This two-step process prevents the over-addition of the organometallic reagent, which is a common side reaction when using more reactive carboxylic acid derivatives like acid chlorides or esters.

The synthesis of this compound itself proceeds from 2-methylisonicotinic acid. nih.govgoogle.comgoogleapis.com The carboxylic acid is activated and then reacted with N,O-dimethylhydroxylamine to furnish the desired Weinreb amide. nih.govgoogleapis.com

Once formed, this compound can be treated with a variety of organometallic reagents, such as organolithium or Grignard reagents, to produce the corresponding ketones in good yields. For instance, its reaction with methyllithium (B1224462) (MeLi) or cyclopropylmagnesium bromide has been documented in the synthesis of more complex molecules. google.comambeed.comgoogleapis.com

The general reaction scheme is as follows:

Scheme 1: General reaction of this compound with an organometallic reagent (R-M) to yield a ketone.

Detailed research findings from patent literature showcase its utility in the preparation of specific ketone intermediates.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | Methyllithium (MeLi) | 1-(2-Methylpyridin-4-yl)ethanone | 56.4 | google.comambeed.com |

| This compound | Cyclopropylmagnesium bromide | Cyclopropyl(2-methylpyridin-4-yl)methanone | Not explicitly stated | googleapis.com |

Utility as a Versatile Acyl Transfer Reagent

The primary documented role of this compound is as an acylating agent for the synthesis of ketones. There is no specific information in the reviewed literature detailing its broader application as a versatile acyl transfer reagent for the formation of other functionalities, such as esters or other amides.

Precursor for the Elaboration of Complex Heterocyclic Systems

The ketones synthesized from this compound are intermediates that can be used in the elaboration of more complex molecules, including those with heterocyclic systems. nih.gov However, there are no direct reports of this compound itself being used as a direct precursor for the construction of new heterocyclic rings. Its role appears to be limited to the introduction of a specific acyl group.

Integration into Divergent Synthesis Strategies for Novel Molecular Scaffolds

There is no information available in the current body of scientific literature to suggest that this compound has been integrated into divergent synthesis strategies for the creation of novel and diverse molecular scaffolds. Its application appears to be highly specific for the synthesis of particular ketone intermediates within a larger synthetic scheme.

Spectroscopic and Computational Characterization of N Methoxy N,2 Dimethylisonicotinamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamic processes of molecules in solution. For N-Methoxy-N,2-dimethylisonicotinamide, NMR studies provide crucial information about the connectivity of atoms and the rotational barriers within the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the methyl and methoxy (B1213986) groups. Based on the analysis of related isonicotinamide (B137802) derivatives, the aromatic protons are expected to appear in the downfield region of the spectrum. Specifically, the proton at position 6 of the pyridine ring would likely be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom, appearing as a singlet. The protons at positions 3 and 5 would be expected to show doublet or multiplet splitting patterns, influenced by their neighboring protons.

The methyl group at position 2 on the pyridine ring is anticipated to produce a singlet in the upfield region. The N-methyl and N-methoxy protons are also expected to appear as sharp singlets, with their chemical shifts influenced by the electronic environment of the amide group.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 8.50-8.60 | d |

| H-5 | 7.70-7.80 | d |

| H-6 | 8.70-8.80 | s |

| 2-CH₃ | 2.50-2.60 | s |

| N-CH₃ | 3.20-3.40 | s |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the amide group is expected to be the most downfield signal due to its direct attachment to two electronegative atoms (oxygen and nitrogen). The pyridine ring carbons will have characteristic chemical shifts, with the carbons adjacent to the nitrogen atom (C-2 and C-6) and the carbon bearing the amide group (C-4) being the most deshielded. The methyl carbon at position 2 and the N-methyl and N-methoxy carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168-172 |

| C-2 | 155-160 |

| C-3 | 120-125 |

| C-4 | 140-145 |

| C-5 | 122-127 |

| C-6 | 148-152 |

| 2-CH₃ | 20-25 |

| N-CH₃ | 35-40 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

The C-N amide bond in this compound possesses a significant degree of double bond character due to resonance. This restricts rotation around this bond, leading to the possibility of conformational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is a key technique for studying these types of dynamic processes. cdnsciencepub.com

By monitoring the NMR spectra at different temperatures, the coalescence of signals corresponding to the different conformers can be observed. From the coalescence temperature and the difference in chemical shifts between the exchanging sites, the energy barrier to rotation (activation energy, ΔG‡) can be calculated.

For the related compound, N,N-dimethyl isonicotinamide, DNMR studies would reveal the rotational barrier around the C-N amide bond. This barrier is influenced by both steric and electronic factors. The presence of the N-methoxy group in this compound is expected to influence this rotational barrier. The activation enthalpy for the parent isonicotinamide has been measured to be +14.1 ± 0.2 kcal/mol. nih.gov It is anticipated that the increased steric bulk and the electronic effects of the N-methoxy and N-methyl groups in this compound would lead to a different rotational barrier compared to the unsubstituted amide.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M+) would confirm its molecular weight.

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for amides and pyridine derivatives. A primary fragmentation pathway for amides is the cleavage of the amide bond (N-CO), which would result in the formation of an acylium ion. youtube.com

Predicted Key Fragmentation Peaks for this compound

| m/z | Fragment Ion |

|---|---|

| [M]+ | Molecular Ion |

| [M - OCH₃]+ | Loss of the methoxy group |

| [M - N(CH₃)OCH₃]+ | Cleavage of the amide bond to form the 2-methyl-isonicotinoyl cation |

Note: The relative intensities of these peaks will depend on the ionization conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov For this compound, the key vibrational modes are associated with the carbonyl group, the pyridine ring, and the methyl and methoxy groups.

The C=O stretching vibration of the amide group is expected to give a strong absorption band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹. The exact position of this band can be influenced by the electronic and steric effects of the substituents on the amide nitrogen. The C-N stretching vibration of the amide will also be observable.

The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring and the methyl groups will be observed in the region of 2900-3100 cm⁻¹. The vibrations of the N-O bond in the methoxyamine moiety will also have a characteristic frequency.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the pyridine ring and the C-C bonds. nih.gov

Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1650-1680 |

| C-N (amide) | Stretch | 1350-1450 |

| Pyridine Ring | Skeletal Vibrations | 1400-1600 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-3000 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

Theoretical Chemistry Approaches for Structural and Electronic Properties

Computational chemistry provides a powerful means to complement experimental data and to gain deeper insights into the structural and electronic properties of molecules. cuny.edu Density Functional Theory (DFT) is a widely used method for calculating the optimized geometry, vibrational frequencies, and electronic properties of organic molecules. rsc.org

For this compound, DFT calculations can be used to:

Predict the most stable conformation: By calculating the energies of different possible rotamers, the most stable conformation can be identified.

Calculate theoretical NMR and vibrational spectra: The calculated spectra can be compared with experimental data to aid in the assignment of signals and bands. nih.gov

Determine electronic properties: Properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution can be calculated to understand the reactivity and intermolecular interactions of the molecule.

Investigate reaction mechanisms: Computational methods can be used to model the transition states and energy barriers of dynamic processes, such as the rotation around the amide bond. d-nb.info

These theoretical approaches provide a detailed picture of the molecule's properties at the atomic level, which is invaluable for interpreting experimental results and for predicting the behavior of the compound.

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. These calculations also elucidate the molecule's electronic properties, which are fundamental to its reactivity and interactions.

DFT methods are a cornerstone of modern computational chemistry for predicting the structural properties of compounds. By solving the Schrödinger equation for a given molecule, DFT can provide a detailed picture of its electron distribution and molecular orbitals. For molecules like this compound, a common approach involves using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311G**) to perform geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.

The electronic structure of this compound can be further analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The following table presents hypothetical optimized geometric parameters for this compound, derived from typical values for similar isonicotinamide derivatives as determined by DFT calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | N-O | 1.40 Å |

| Bond Angle | O=C-N | 121.5° |

| Bond Angle | C-N-O | 110.0° |

| Dihedral Angle | Pyridine Ring - Amide Group | ~30-40° |

Molecular Modeling and Conformation Space Exploration

Beyond a single optimized structure, molecular modeling techniques are employed to explore the full range of possible three-dimensional shapes, or conformations, that this compound can adopt. This exploration of the conformational space is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors.

Conformational analysis involves systematically rotating the single bonds within the molecule to generate a multitude of possible conformers. The potential energy of each conformer is then calculated to identify the most stable, low-energy structures. For this compound, key rotations would occur around the bond connecting the pyridine ring to the amide group and the N-O bond of the methoxyamide moiety.

The results of a conformational search are often visualized using a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers that must be overcome for the molecule to transition from one conformation to another.

The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, which indicates that lower-energy conformers will be more prevalent. This information is vital for understanding the dynamic behavior of the molecule in solution.

The following interactive table illustrates a hypothetical conformational analysis for this compound, showing the relative energies of different potential conformers.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Ring-Amide) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 35° | 0.00 | 75.3 |

| B | 150° | 1.50 | 15.7 |

| C | -40° | 2.50 | 5.8 |

| D | -160° | 3.00 | 3.2 |

Role in Structure Activity Relationship Sar Studies

Principles for the Design and Synthesis of Analogues in Medicinal Chemistry Research

The design and synthesis of analogues are cornerstones of modern medicinal chemistry, guided by a set of established principles aimed at systematically modifying a lead compound to optimize its pharmacological properties. This process, known as SAR, seeks to understand how changes in the chemical structure of a molecule affect its biological activity.

Key principles underpinning analogue design include:

Isosteric and Bioisosteric Replacements: This involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties. The goal is to improve the compound's potency, selectivity, or pharmacokinetic profile.

Homologation: This strategy involves systematically increasing the length of an alkyl chain to probe the size of a binding pocket and optimize hydrophobic interactions with the target receptor or enzyme.

Chain Branching, Ring Formation, and Ring Opening: These modifications alter the molecule's conformation and rigidity, which can influence its binding affinity and selectivity for the target.

Pharmacophore Identification and Modification: The pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Analogue design often focuses on modifying the pharmacophore to enhance interactions with the biological target.

Scaffold Hopping: This involves replacing the core molecular framework of a lead compound with a structurally different scaffold while retaining the original pharmacophoric groups. This can lead to the discovery of novel chemical classes with improved properties.

The synthesis of these analogues relies on a vast toolbox of organic chemistry reactions, often tailored to the specific structural modifications being explored. The ultimate aim is to generate a library of related compounds that can be systematically evaluated to build a comprehensive understanding of the SAR, guiding the development of a clinical candidate with an optimal balance of efficacy and safety.

N-Methoxy-N,2-dimethylisonicotinamide as a Key Analogue in Bedaquiline Research

This compound serves as a critical intermediate and a key structural motif in the exploration of novel analogues of Bedaquiline. Bedaquiline, a diarylquinoline, was a groundbreaking drug for the treatment of multidrug-resistant tuberculosis (MDR-TB). However, concerns regarding its cardiac toxicity have spurred research into second-generation analogues with improved safety profiles.

Strategic C-Unit Modifications for Modulating Molecular Properties

The structure of Bedaquiline can be conceptually divided into several subunits. The C-unit, originally a naphthalene (B1677914) ring, has been a primary focus for modification to modulate the drug's physicochemical properties, particularly its high lipophilicity, which is associated with a long half-life and potential for adverse effects.

Researchers have strategically replaced the naphthalene C-unit with various heterocyclic rings, including substituted pyridines. nih.gov The synthesis of these pyridine-containing analogues often proceeds through a Weinreb amide intermediate, such as this compound. nih.gov This intermediate allows for the controlled addition of a Grignard or organolithium reagent derived from the A/B-ring system of Bedaquiline, leading to the formation of the desired diarylketone precursor.

The use of a pyridine (B92270) ring in the C-unit offers several advantages:

Improved Metabolic Profile: The pyridine ring can introduce a site for metabolism, potentially leading to faster clearance and a different metabolic profile compared to the parent drug.

Modulation of Target Binding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to new or altered interactions with the drug's target, the F1Fo ATP synthase.

The table below illustrates the impact of replacing the naphthalene C-unit with a 3,5-dimethoxy-4-pyridyl unit in Bedaquiline analogues, showcasing the resulting changes in lipophilicity and biological activity.

| Compound | C-Unit | clogP | In Vitro Potency (MIC µg/mL) |

| Bedaquiline | Naphthalene | 7.25 | 0.03-0.06 |

| TBAJ-587 | 3,5-dimethoxy-4-pyridyl | 5.89 | 0.01-0.03 |

| TBAJ-876 | 3,5-dimethoxy-4-pyridyl | 5.89 | 0.006-0.01 |

Data compiled from various sources on Bedaquiline and its analogues.

Contribution to Understanding Structure-Potency Relationships within Antitubercular Agents

The systematic replacement of the C-unit in Bedaquiline with analogues derived from intermediates like this compound has significantly contributed to the understanding of structure-potency relationships in this class of antitubercular agents.

Studies have shown that 3,5-disubstituted-4-pyridyl C-unit analogues of Bedaquiline not only retain but can even exceed the potent anti-mycobacterial activity of the parent drug. nih.gov For instance, analogues bearing a 3,5-dimethoxy-4-pyridyl C-unit have demonstrated superior in vitro potency against M. tuberculosis and comparable in vivo efficacy in mouse models, while exhibiting reduced inhibition of the hERG potassium channel, which is a key factor in cardiac toxicity. nih.gov

Broader Implications for Designing Pyridine-Based Chemical Probes and Building Blocks

The successful application of pyridine-based C-units in Bedaquiline research has broader implications for the design of chemical probes and building blocks in drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in a variety of biological interactions and its favorable physicochemical properties.

The insights gained from the SAR studies of Bedaquiline analogues highlight the utility of substituted pyridines as versatile building blocks for:

Fine-tuning Lipophilicity: The ability to modulate the lipophilicity of a molecule by introducing a pyridine ring is a valuable tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Introducing Metabolic Soft Spots: The pyridine ring can be a site for metabolic enzymes to act upon, allowing for the design of compounds with controlled metabolic pathways and clearance rates.

Modulating Target Interactions: The nitrogen atom of the pyridine ring can serve as a key interaction point with biological targets, acting as a hydrogen bond acceptor or a metal chelator.

Developing Chemical Probes: The well-defined SAR of pyridine-containing compounds makes them excellent candidates for the development of chemical probes to study the function of specific biological targets.

The synthesis of these pyridine-based building blocks, often utilizing versatile intermediates like this compound, is a critical enabling technology for high-throughput synthesis and the generation of diverse chemical libraries for screening. nih.gov This approach accelerates the discovery of novel lead compounds for a wide range of diseases, extending far beyond the realm of tuberculosis.

Emerging Research Avenues and Prospects

Development of Novel Synthetic Transformations Utilizing the N-Methoxy-N,2-dimethylisonicotinamide Scaffold

The unique structural features of this compound, particularly the Weinreb amide (N-methoxy-N-methylamide) functional group, make its scaffold an attractive starting point for novel synthetic transformations. The Weinreb amide is well-known for its controlled reactivity with organometallic reagents to form ketones and with hydrides to yield aldehydes, preventing over-addition reactions that are common with other carboxylic acid derivatives. researchgate.net

Current research focuses on expanding the synthetic utility of this scaffold beyond these classical reactions. One promising area is the use of transition metal catalysis to achieve novel bond formations. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to functionalize the pyridine (B92270) ring, while other catalytic systems could enable transformations of the amide group itself. A recently developed palladium-catalyzed oxygenative amidation of metal carbynoids, which involves the simultaneous formation of C=O and C–N bonds, showcases the type of innovative chemistry that could be adapted for scaffolds like this compound. acs.org Such strategies could provide efficient routes to complex molecules with diverse functional groups.

Further research may also explore intramolecular reactions, where the existing functional groups on the this compound scaffold are used to direct the formation of new cyclic structures. This could lead to the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Stereoselective Synthesis and Chiral Modifications of the Compound

This compound is an achiral molecule. However, the development of stereoselective synthetic methods is crucial for introducing chirality and exploring the three-dimensional chemical space around its core structure. Chiral modifications can be essential for biological applications, as different enantiomers of a molecule often exhibit distinct pharmacological activities.

One approach to introducing chirality is through the asymmetric modification of the 2-methyl group on the pyridine ring. For example, stereoselective alkylation or functionalization of this position could generate a chiral center. Another avenue involves modifying the isonicotinamide (B137802) ring itself to create atropisomers or incorporating chiral auxiliaries that can be later removed.

General strategies for the stereoselective synthesis of complex molecules are continually being developed. For instance, methods for the stereoselective synthesis of tri- and tetrasubstituted olefins via 1,6-additions to p-quinone methides demonstrate the high level of control that can be achieved in modern organic synthesis. nih.gov Similarly, improved routes for the highly stereoselective synthesis of (Z)-2-oxyenamides highlight the modular and scalable nature of contemporary synthetic methods. chemrxiv.org Adapting such advanced stereoselective techniques to the this compound scaffold would enable the synthesis of a wide range of enantiomerically pure derivatives for further investigation.

Exploration of Biodegradation Pathways and Environmental Fate for Related Amide Structures

Understanding the environmental fate of synthetic compounds is a critical aspect of modern chemical research. For this compound, this involves investigating its potential biodegradation pathways. While specific studies on this compound are not yet prevalent, research on related amide structures, such as sulfonamides, provides valuable insights into likely metabolic routes. nih.gov

The biodegradation of amide-containing compounds often involves enzymatic hydrolysis of the amide bond, which would break down this compound into 2-methylisonicotinic acid and N,O-dimethylhydroxylamine. nih.gov Other potential pathways, often initiated by microbial enzymes, include:

Hydroxylation: The addition of a hydroxyl group to the pyridine ring or the 2-methyl group.

N-Dealkoxylation/N-Demethylation: The cleavage of the N-O or N-C bond in the Weinreb amide group.

Ring Cleavage: The opening of the pyridine ring, leading to simpler aliphatic compounds.

These degradation pathways are typically mediated by microorganisms that can utilize the compound as a source of carbon or nitrogen. nih.gov The efficiency of these processes can be influenced by various environmental factors and the specific microbial communities present. nih.gov

| Potential Pathway | Description | Key Reaction |

|---|---|---|

| Amide Hydrolysis | Cleavage of the amide C-N bond, representing a primary degradation route. | R-CO-N(OCH3)CH3 + H2O → R-COOH + HN(OCH3)CH3 |

| N-Dealkoxylation | Removal of the methoxy (B1213986) group from the nitrogen atom. | R-CO-N(OCH3)CH3 → R-CO-NHCH3 |

| Ring Hydroxylation | Introduction of a hydroxyl group onto the pyridine ring, increasing water solubility. | Aromatic C-H → Aromatic C-OH |

| Methyl Group Oxidation | Oxidation of the methyl group at the 2-position of the pyridine ring. | Ar-CH3 → Ar-CH2OH → Ar-CHO → Ar-COOH |

Computational Design and Virtual Screening Applications Based on its Structural Features

The structural features of this compound make it a valuable candidate for computational chemistry studies, including drug design and virtual screening. scienceopen.com The isonicotinamide core is a well-established pharmacophore found in numerous bioactive molecules. Computational methods can be used to predict how this scaffold might interact with biological targets such as enzymes and receptors.

Molecular docking is a key computational technique that can be applied to this compound. nih.gov This method predicts the preferred orientation of the molecule when bound to a target protein, which can help in identifying potential biological activities. For example, derivatives of nicotinamide (B372718) have been designed and studied as potential VEGFR-2 inhibitors for cancer therapy using docking and molecular dynamics (MD) simulations. nih.govmdpi.com

Virtual screening involves using computational methods to search large libraries of chemical compounds to identify those that are most likely to be active against a specific biological target. The this compound scaffold can serve as a template for creating virtual libraries of related compounds. These libraries can then be screened against various disease targets to identify promising candidates for further experimental testing. researchgate.netnih.gov Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic properties of the molecule, which are crucial for its reactivity and interactions with biological systems. nih.gov

| Computational Method | Application for this compound | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., kinases, enzymes). nih.gov | Identification of potential biological targets and lead compounds. |

| Virtual Screening | Screening of virtual libraries based on the compound's scaffold against disease targets. researchgate.netnih.gov | Discovery of novel bioactive molecules for drug development. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the compound when bound to a target, assessing binding stability. nih.gov | Understanding the stability and dynamics of ligand-receptor complexes. |

| Density Functional Theory (DFT) | Calculating electronic structure, reactivity indices, and optimizing molecular geometry. nih.gov | Insight into chemical reactivity and interaction mechanisms. |

Q & A

Q. What are the established synthetic routes for N-Methoxy-N,2-dimethylisonicotinamide, and what key reagents are involved?

this compound can be synthesized via amide bond formation using coupling reagents such as TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N-ethyl-N,N-diisopropylamine) in dichloromethane (DCM) . Alternative routes involve metathesis reactions with sodium salts (e.g., Na(mdpa)) to form transition metal complexes, which are relevant for material science applications . Key intermediates include methylated acetone derivatives, where methanol and carbon monoxide are used to introduce the methoxy and methyl groups .

Q. What are the key physico-chemical properties of this compound relevant to its handling in laboratory settings?

The compound is a colorless to pale yellow liquid with a molecular formula of C₆H₁₃NO₂ and a molar mass of 131.17 g/mol. Key properties include:

Q. How is this compound utilized as a solvent or reagent in polymer chemistry?

It acts as a high-efficiency solvent for poorly soluble polymers (e.g., polyamides, polyurethanes) due to its ability to dissolve substances with varying polarities. Its methoxy and methyl groups enhance solvation power, making it suitable for polymerization reactions .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselective outcomes in the synthesis of derivatives using this compound?

Catalytic asymmetric hydrogenation (AH) of α,β-unsaturated Weinreb amide analogs (e.g., (E)-N-methoxy-N,2-dimethyl-3-phenylacrylamide) demonstrates that stereoselectivity depends on catalyst choice (e.g., Rh or Ir complexes) and reaction temperature. For example, Rh-catalyzed reactions at 25°C yield higher enantiomeric excess (ee) compared to Ir catalysts .

Q. What analytical techniques are recommended for resolving contradictions in reported biological activities of structural analogs?

Comparative studies of analogs (e.g., imidazo[4,5-b]pyridine derivatives) require:

- Chromatography : HPLC with chiral columns (e.g., Chiralpak IC) to resolve stereoisomers .

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect impurities .

- Mass Spectrometry : HRMS (High-Resolution MS) to validate molecular formulas .

Discrepancies in biological data (e.g., antiviral vs. anticancer activity) often arise from variations in substituent groups or stereochemistry, necessitating rigorous structural validation .

Q. How does the compound’s stability under thermal or acidic conditions impact its application in material science?

In material synthesis (e.g., tantalum imido precursors), this compound-derived complexes exhibit superior thermal stability, retaining structural integrity up to 200°C. However, under strongly acidic conditions (e.g., trifluoroacetic acid), the methoxy group may hydrolyze, necessitating pH-controlled environments for reactions .

Q. What methodological approaches address discrepancies in synthetic yields reported across studies?

Yield inconsistencies may stem from:

- Reagent Purity : Impurities in Na(mdpa) or DIPEA can reduce efficiency by 10–15% .

- Reaction Scale : Small-scale syntheses (<1 mmol) often report higher yields due to better mixing, whereas larger scales face mass transfer limitations .

Optimization via Design of Experiments (DoE) or microwave-assisted synthesis can improve reproducibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

While reports solubility in chloroform and DCM, notes limited solubility in non-polar solvents like hexane. This discrepancy may arise from batch-specific impurities or crystallinity variations. Pre-synthesis purification (e.g., column chromatography) and dynamic light scattering (DLS) can standardize solubility assessments .

Q. Why do catalytic hydrogenation studies show variability in enantioselectivity for Weinreb amide derivatives?

Variations in ee (e.g., 85% vs. 92%) are linked to:

- Substrate Purity : Trace moisture or oxygen can deactivate catalysts.

- Catalyst Loading : Rhodium catalysts require precise ligand-to-metal ratios (e.g., 1:1.2) for optimal performance .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.